
(1,4,4-Trifluorocyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4,4-Trifluorocyclohexyl)methanol is a fluorinated organic compound with the molecular formula C7H11F3O It is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, with a methanol group (-CH2OH) attached to the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,4-Trifluorocyclohexyl)methanol typically involves the fluorination of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (1,4,4-Trifluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of trifluorocyclohexanone or trifluorocyclohexanal.
Reduction: Formation of trifluorocyclohexane.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
科学的研究の応用
(1,4,4-Trifluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular function.
類似化合物との比較
Cyclohexanemethanol: Lacks the fluorine atoms, resulting in different chemical and physical properties.
1,4-Difluorocyclohexylmethanol: Contains two fluorine atoms instead of three, which can affect its reactivity and applications.
1,4,4-Trifluorocyclohexane: Similar structure but lacks the methanol group, leading to different chemical behavior.
Uniqueness: (1,4,4-Trifluorocyclohexyl)methanol is unique due to the presence of three fluorine atoms and a methanol group, which confer distinct chemical properties such as increased electronegativity, stability, and potential biological activity. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H11F3O |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
(1,4,4-trifluorocyclohexyl)methanol |
InChI |
InChI=1S/C7H11F3O/c8-6(5-11)1-3-7(9,10)4-2-6/h11H,1-5H2 |
InChIキー |
JQRSXPXAJPURSX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1(CO)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



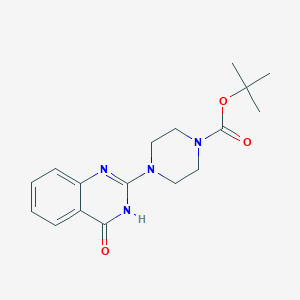

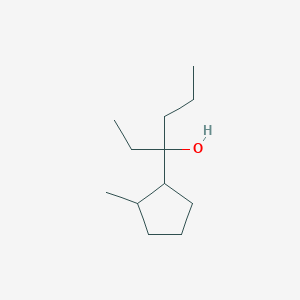

![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
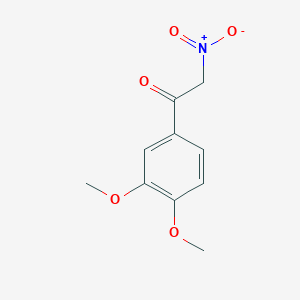
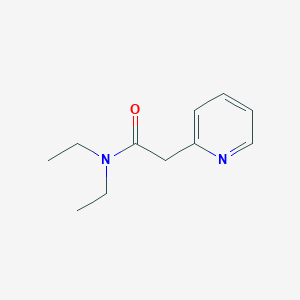
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)

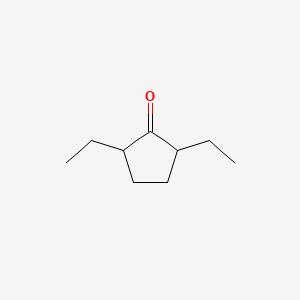
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)

